4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one
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Description
“4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It acts as an unnatural amino acid derivative .
Synthesis Analysis
The synthesis of “4-(Aminomethyl)benzoic acid” involves several steps. It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . A patent describes a preparation method involving the reaction of methyl oxime catalyst alkyl ester .
Molecular Structure Analysis
The molecular formula of “4-(Aminomethyl)benzoic acid” is C8H9NO2 . It can be described as a methyl group substituted by an amino group .
Chemical Reactions Analysis
“4-(Aminomethyl)benzoic acid” has been used in various chemical reactions. For example, it has been used as a reagent in the synthesis of a variety of compounds .
Physical and Chemical Properties Analysis
“4-(Aminomethyl)benzoic acid” is slightly soluble in water and insoluble in ethanol, benzene, and chloroform .
Mechanism of Action
While specific information on the mechanism of action for “4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one” was not found, related compounds such as “4-(Aminomethyl)benzoic acid” act as reagents in the synthesis of various compounds by catalyzing the reaction between an amine group and a carboxylic acid .
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2-6)3-9-4(8)7-5/h2-3,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZXRISKZMMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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